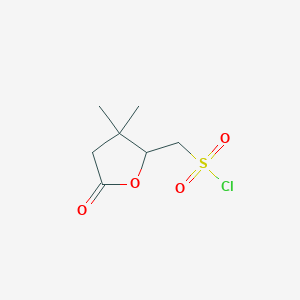

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride

Description

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . It is known for its applications in various chemical reactions and industrial processes.

Properties

IUPAC Name |

(3,3-dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-7(2)3-6(9)12-5(7)4-13(8,10)11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQYYRVPMUCUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride typically involves the reaction of 3,3-dimethyl-5-oxooxolane-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Drug Development

One of the primary applications of (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride is in drug development. Its ability to form stable covalent bonds with biological targets positions it as a potential candidate for synthesizing pharmaceutical compounds. This compound can act as a building block for creating more complex molecules with therapeutic properties.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound can exhibit anticancer activity. For instance, studies on related sulfonamide compounds have shown promising results against various cancer cell lines, suggesting that modifications involving this compound could yield effective anticancer drugs .

Reactivity and Mechanism

The methanesulfonyl chloride group is highly reactive towards nucleophiles, making the compound useful in organic synthesis. It can participate in nucleophilic substitution reactions, facilitating the transfer of the sulfonyl group to various substrates.

Applications in Synthesis:

- Sulfonamide Formation: The compound can be used to synthesize sulfonamides by reacting with amines.

- Functionalization of Biomolecules: It is employed in modifying biomolecules to study protein-ligand interactions and other biochemical processes.

Protein Modification

In biochemical research, this compound is utilized for modifying proteins. The introduction of the methanesulfonyl group can enhance binding affinities and alter functional properties of proteins, making it a valuable tool for studying protein dynamics and interactions.

Research Insights:

Studies have demonstrated that such modifications can lead to changes in enzymatic activity and stability, providing insights into protein function and potential therapeutic applications .

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the oxolan ring structure.

Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis, known for its stability and ease of handling.

Uniqueness

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride is unique due to its oxolan ring structure, which imparts specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .

Biological Activity

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride is a compound of interest due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃ClO₃S

- Molecular Weight : 202.7 g/mol

- Appearance : Colorless to light yellow liquid

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its derivatives. These derivatives have shown various biological effects:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, particularly urease, which plays a role in several pathological conditions. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing its catalytic function.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in pharmaceutical development .

The mechanism of action for this compound involves:

- Binding Affinity : The compound's structure allows it to interact with specific molecular targets, particularly enzymes involved in metabolic processes.

- Inhibition Pathways : By inhibiting urease and other enzymes, the compound can disrupt metabolic pathways critical for bacterial survival and proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited urease activity in vitro. The study highlighted a structure-activity relationship indicating that modifications to the sulfonyl group enhance inhibitory potency.

Case Study 2: Antimicrobial Activity

Research conducted by a team at UCL explored the antimicrobial properties of this compound's derivatives. The findings revealed that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

Safety and Toxicology

While exploring the biological activities, safety data indicates that this compound is corrosive and poses risks upon inhalation or skin contact. Acute toxicity studies have shown:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.